3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one
Overview
Description
3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the cyclohexyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Cyclohexyl Amines: Compounds with cyclohexyl groups attached to amine functionalities.
Uniqueness
3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one is unique due to its combination of a quinoline core with a cyclohexyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability.
Properties
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-4-15-10-11-19-17(12-15)20(23)18(14(2)21-19)13-22(3)16-8-6-5-7-9-16/h10-12,16H,4-9,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOCZMCOMJORNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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